molecular formula C6H15N2O6P B1263300 5-Phosphonooxy-L-lysine

5-Phosphonooxy-L-lysine

Cat. No. B1263300
M. Wt: 242.17 g/mol
InChI Key: WLPXLNNUXMDSPG-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythro-5-phosphonooxy-L-lysine is the 5-phosphonooxy derivative of L-lysine having erythro-stereochemistry. It is an O-phosphoamino acid, a non-proteinogenic L-alpha-amino acid and a L-lysine derivative. It is a conjugate acid of an erythro-5-phosphonatoooxy-L-lysinium(1-).

Scientific Research Applications

  • Genome Regulation and Stem Cell Biology

    • 5-Phosphonooxy-L-lysine, as part of modified bases like 5-hydroxymethylcytosine, plays a role in genome regulation. It is present in various cell types and is important in stem cell biology and cancer. Genome-wide mapping in embryonic stem cells revealed its significant presence within exons and near transcriptional start sites, indicating a probable role in transcriptional regulation (Pastor et al., 2011).
  • Neurological and Gastrointestinal Studies

    • In the context of serotonin receptor 4 (5-HT4) antagonism, derivatives of L-lysine have been studied for their effects on intestinal pathologies and anxiety in rats. This could suggest potential neurological and gastrointestinal applications (Smriga & Torii, 2003).
  • Synthetic Applications in Chemistry

    • The development of a molecular tweezer for lysine and arginine, which exhibits a high affinity for lysine, demonstrates the potential synthetic applications of L-lysine derivatives in chemistry. This tweezer can bind small basic signaling peptides in buffered aqueous solution (Fokkens, Schrader, & Klärner, 2005).
  • Anti-HIV Research

    • Poly(L-lysine citramide) conjugates, which include L-lysine derivatives, have been explored for their in vitro anti-HIV behavior. These studies highlight the potential of L-lysine derivatives in the development of novel antiviral strategies (Couffin-Hoarau et al., 2009).
  • Bioplastic and Polymer Research

    • Research into the conversion of L-lysine into 5-aminovalerate, a monomer for nylon synthesis, illustrates the use of L-lysine derivatives in bioplastic and polymer research. This showcases the material science applications of these derivatives (Park et al., 2014).
  • Oligonucleotide Functionalization

    • The functionalization of synthetic oligonucleotides with H-phosphonate derivatives of protected amino-hexanol and mercapto-propanol or -hexanol, incorporating L-lysine, has applications in biochemical research and pharmaceutical development (Sinha & Cook, 1988).
  • Drug Synthesis and Isotope Labeling

    • The synthesis of novel Nα, Nγ-lysine linked dinucleotides suggests applications in drug synthesis and isotope labeling, highlighting the chemical versatility of L-lysine derivatives (Zhao et al., 2000).
  • Cell Proliferation and Protein Synthesis

    • Studies on hypusine, a modified form of L-lysine, indicate its critical role in eukaryotic cell proliferation and protein synthesis, suggesting applications in understanding and potentially manipulating these processes (Park, Wolff, & Folk, 1997).
  • Microbial Cell Factories and Chemical Production

    • The engineering of Corynebacterium glutamicum for enhanced production of 5-aminovaleric acid from L-lysine demonstrates the use of L-lysine derivatives in developing microbial cell factories for chemical production (Shin et al., 2016).
  • Pharmaceutical Delivery Systems

    • Research on poly(ethylene glycol)-poly(L-lysine) block copolymers partially substituted with a hydrocinnamoyl group explores their potential as pharmaceutical delivery systems, indicating the medical and pharmaceutical applications of L-lysine derivatives (Kataoka et al., 1998).
  • Biotechnological Applications

    • The study of ε-Poly-l-lysine, a homo-poly-amino acid of L-lysine, discusses its biotechnological applications, especially as a food additive. This highlights the industrial and food science applications of L-lysine derivatives (Yoshida & Nagasawa, 2003).

properties

Molecular Formula

C6H15N2O6P

Molecular Weight

242.17 g/mol

IUPAC Name

(2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid

InChI

InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1

InChI Key

WLPXLNNUXMDSPG-UHNVWZDZSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CN)OP(=O)(O)O

Canonical SMILES

C(CC(C(=O)O)N)C(CN)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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